molecular formula C11H10N2O2S B5801880 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No. B5801880
M. Wt: 234.28 g/mol
InChI Key: PVYYCXYSLCZRJA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one, also known as FDM-1, is a heterocyclic compound that has shown promising results in scientific research. FDM-1 has been studied for its potential use in treating cancer, bacterial infections, and inflammation.

Scientific Research Applications

2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been studied extensively for its potential use in treating cancer. Studies have shown that 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has also been studied for its potential use in treating bacterial infections. Studies have shown that 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has antibacterial activity against a variety of bacterial strains, including MRSA. Additionally, 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is not fully understood. However, studies have shown that 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one inhibits the activity of several enzymes and signaling pathways involved in cancer cell growth, angiogenesis, and inflammation. 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has also been shown to disrupt bacterial cell membranes and inhibit bacterial cell division.
Biochemical and Physiological Effects:
2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has also been shown to disrupt bacterial cell membranes, inhibit bacterial cell division, and reduce bacterial growth. Additionally, 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is its relatively simple synthesis method. 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has also shown promising results in a variety of scientific research applications, including cancer treatment, bacterial infection treatment, and inflammation reduction. However, 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is still in the early stages of research and its full potential has not yet been realized. Additionally, 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one research. One potential direction is to investigate the use of 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one in combination with other drugs for cancer treatment. Another potential direction is to investigate the use of 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one in treating other inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one and to optimize its synthesis method for increased yield and purity.

Synthesis Methods

2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can be synthesized using a one-pot reaction from 2-aminothiazole, furfural, and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst and yields 2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one as a yellow solid. The synthesis method is relatively simple and has been optimized for high yield and purity.

properties

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10-9(7-8-3-1-6-15-8)16-11-12-4-2-5-13(10)11/h1,3,6-7H,2,4-5H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYYCXYSLCZRJA-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2N(C1)C(=O)/C(=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

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